molecular formula C8H7N3O3 B13143979 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid

6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid

Cat. No.: B13143979
M. Wt: 193.16 g/mol
InChI Key: RZEODZCTTIXOBP-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design highlight its importance in scientific research .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

6-amino-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,9H2,(H,12,13)(H2,10,11,14)

InChI Key

RZEODZCTTIXOBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)NC(=O)N2)N

Origin of Product

United States

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